1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
Overview
Description
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C17H22Cl2N2O3S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0728191 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine derivatives have been investigated for their antimicrobial properties, particularly against pathogens affecting plants like tomatoes. These compounds were synthesized through specific chemical reactions and tested in vitro for their efficacy as antimicrobial agents. Studies reveal that the nature of substitutions on certain rings significantly influences antibacterial activity, with some derivatives showing potent activities compared to standard drugs (Vinaya et al., 2009).
Catalytic Applications
The compound has also found applications in catalysis, particularly in facilitating the synthesis of various organic compounds. For instance, derivatives have been used as novel nanomagnetic reusable catalysts for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. These catalysts can be easily recovered and reused multiple times without significant loss of catalytic activity, demonstrating their potential in sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Heterocycles
Furthermore, the compound plays a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry. For example, it has been used in the synthesis of tetrahydropyridine and sulfonated pyrrolidine derivatives through specific reactions. These processes highlight the versatility and utility of this compound in constructing complex molecular architectures with potential biological activities (An & Wu, 2017).
Enzyme Inhibition Studies
Studies have also explored the potential of derivatives of this compound in inhibiting enzymes like lipoxygenase and cholinesterases, which are targets for various therapeutic interventions. These studies involve the synthesis and characterization of derivatives and their evaluation against enzymes to identify compounds with promising biological activities (Khalid et al., 2013).
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c18-15-4-3-13(11-16(15)19)12-25(23,24)21-9-5-14(6-10-21)17(22)20-7-1-2-8-20/h3-4,11,14H,1-2,5-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBFTVJKZFRKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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